[2-(4-Hydroxyphenyl)-4-thiazolyl](3,4,5-trimethoxyphenyl)methanone
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Overview
Description
2-(4-Hydroxyphenyl)-4-thiazolylmethanone is a compound that features a thiazole ring substituted with a hydroxyphenyl group at the 2-position and a trimethoxyphenyl group at the 4-position. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The trimethoxyphenyl group is a versatile pharmacophore that enhances the compound’s bioactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxyphenyl)-4-thiazolylmethanone typically involves the condensation of 4-hydroxybenzaldehyde with 2-aminothiazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then reacted with 3,4,5-trimethoxybenzoyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxyphenyl)-4-thiazolylmethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the trimethoxyphenyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines, and bases such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
2-(4-Hydroxyphenyl)-4-thiazolylmethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties, particularly in inhibiting tubulin polymerization and heat shock protein 90 (Hsp90).
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. For instance, it inhibits tubulin polymerization, which is crucial for cell division, thereby exhibiting anticancer activity. It also targets heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), and histone lysine-specific demethylase 1 (HLSD1), contributing to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
2-(4-Hydroxyphenyl)-4-thiazolylmethanone: Known for its broad-spectrum bioactivity.
2-(4-Hydroxyphenyl)-4-thiazolylethanone: Similar structure but with an ethanone group, exhibiting slightly different biological activities.
2-(4-Hydroxyphenyl)-4-thiazolylpropane: Contains a propane group, leading to variations in its pharmacokinetic properties
Uniqueness
The unique combination of the thiazole ring and the trimethoxyphenyl group in 2-(4-Hydroxyphenyl)-4-thiazolylmethanone enhances its bioactivity and makes it a valuable compound for various scientific research applications .
Properties
CAS No. |
1311195-76-2 |
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Molecular Formula |
C19H17NO5S |
Molecular Weight |
371.407 |
IUPAC Name |
[2-(4-hydroxyphenyl)-1,3-thiazol-4-yl]-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C19H17NO5S/c1-23-15-8-12(9-16(24-2)18(15)25-3)17(22)14-10-26-19(20-14)11-4-6-13(21)7-5-11/h4-10,21H,1-3H3 |
InChI Key |
UAACXOPFBJPGQN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C2=CSC(=N2)C3=CC=C(C=C3)O |
Synonyms |
[2-(4-Hydroxyphenyl)-thiazol-4-yl]-(3,4,5-trimethoxyphenyl)-methanone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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